N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
The compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide (CAS: 951980-71-5) is a synthetic intermediate or building block used in pharmaceutical research. Its structure features a 2,3-dihydro-1,4-benzodioxin moiety linked via a 2-oxoethyl group to a 4,7-dimethoxy-substituted indole carboxamide .
Propriétés
Formule moléculaire |
C21H21N3O6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-27-15-5-6-17(28-2)20-13(15)10-14(24-20)21(26)22-11-19(25)23-12-3-4-16-18(9-12)30-8-7-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25) |
Clé InChI |
CIZDHPQGSLBNNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
The indole core is functionalized via methoxylation at positions 4 and 7. A representative route involves:
-
Methoxylation : Treatment of 1H-indole-2-carboxylic acid with methyl iodide and a strong base (e.g., K₂CO₃) in DMF.
-
Protection of the indole nitrogen : Use of a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Yield: 85%
Activation of the Carboxylic Acid
The protected indole-2-carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in anhydrous DMF.
Mechanism :
HBTU generates an active ester intermediate, facilitating nucleophilic attack by the amine.
Coupling with Benzodioxin-6-amine
The activated ester reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)ethylamine under inert conditions:
Procedure :
-
Combine equimolar amounts of activated indole derivative and benzodioxin-6-amine.
-
Add N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl.
-
Stir at room temperature for 12–24 hours.
Optimized Parameters :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
-
Yield: 78%
Deprotection of the Boc Group
The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in DCM to yield the final product.
Conditions :
-
TFA:DCM (1:1 v/v)
-
Reaction time: 2 hours
-
Yield: 95%
Comparative Analysis of Coupling Methods
The choice of coupling agent significantly impacts efficiency and purity. The table below contrasts three methods:
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Acyl chloride | SOCl₂, Pyridine | CHCl₃ | 60°C | 70% | |
| HBTU/HOBt | HBTU, HOBt, DIPEA | DMF | 25°C | 78% | |
| CDI-mediated | CDI, NH₃ | THF | 0°C → rt | 65% |
Key findings:
-
HBTU/HOBt offers superior yields under mild conditions.
-
Acyl chloride route requires stringent anhydrous conditions but avoids coupling reagents.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction homogeneity. DMF is preferred for HBTU-mediated couplings due to its high dielectric constant.
Temperature Control
Exothermic reactions (e.g., acyl chloride formation) require cooling to –10°C to prevent decomposition.
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients (70–90% purity).
-
Recrystallization : Ethanol/water mixtures improve crystallinity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.
Challenges and Mitigation Strategies
Side Reactions
Low Yields in Coupling Steps
-
Excess amine : Use 1.2 equivalents of benzodioxin-6-amine to drive the reaction.
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and anticancer agents. Derivatives are synthesized via:
Analyse Des Réactions Chimiques
Ce composé peut participer à diverses réactions :
Oxydation : La partie indole peut subir une oxydation (par exemple, avec des peracides) pour former des oxindoles.
Réduction : La réduction des groupes nitro pourrait produire les amines correspondantes.
Substitution : Le groupe amino peut subir des réactions de substitution (par exemple, acylation, alkylation).
Produits principaux : Les produits primaires dépendent des conditions réactionnelles et des substituants. L’isolement et la caractérisation sont essentiels pour identifier les produits spécifiques.
4. Applications de la recherche scientifique
Chimie :Bloc de construction : Les chercheurs utilisent ce composé comme bloc de construction pour des molécules plus complexes en raison de sa structure unique.
Chimie médicinale : Il peut servir d’échafaudage pour la conception de médicaments.
Activité antibactérienne : Des études récentes mettent en évidence son potentiel antibactérien contre B. subtilis et E. coli.
Inhibition de la formation de biofilms : Il inhibe la croissance des biofilms bactériens.
Produits pharmaceutiques : Étudiez son potentiel en tant que candidat médicament.
Science des matériaux : Explorez son utilisation dans des matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Cancer Treatment
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide has shown promise as an anti-cancer agent. Research indicates that it may inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have demonstrated its ability to modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical in regulating cell proliferation and survival .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It may offer protective effects against neurodegeneration by modulating oxidative stress and inflammation pathways. Preclinical studies suggest that it could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Activity
Research has highlighted its potential as an anti-inflammatory agent. The compound appears to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This property could make it a candidate for treating various inflammatory disorders .
Kinase Inhibition Studies
This compound has been utilized in high-throughput screening assays aimed at identifying novel kinase inhibitors. Its ability to stabilize particular conformations of kinases can provide insights into the design of more selective inhibitors with fewer side effects .
Structure–Activity Relationship Studies
The compound serves as a valuable model in structure–activity relationship (SAR) studies to understand how structural modifications affect biological activity. This research is critical for the optimization of drug candidates in the development pipeline .
Case Studies
Mécanisme D'action
Le mécanisme exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles cellulaires, des voies de signalisation ou des processus enzymatiques.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related analogs, focusing on key variations in substituents, linker length, and core heterocycles.
Table 1: Structural Comparison of Target Compound and Analogs
Key Structural Variations and Implications
a) Substituent Position on Indole
- Target Compound : The 4,7-dimethoxy groups on the indole likely enhance solubility due to their electron-donating nature, which could improve aqueous solubility compared to halogenated analogs (e.g., B5–B9 in ) .
- Analog 2 : Shifting the methoxy groups to 4,6-positions alters steric and electronic interactions, which may affect binding to target proteins .
b) Linker Length and Flexibility
- The target compound’s 2-oxoethyl linker is shorter and less flexible than the 4-oxobutyl (Analog 1) or 3-oxopropyl (Analog 2) linkers. Longer linkers may improve binding affinity by allowing better spatial alignment with receptor pockets but could reduce metabolic stability .
c) Core Heterocycle Modifications
- Quinazolinone Analog: Replacing the benzodioxin core with a quinazolinone () introduces a nitrogen-rich heterocycle, altering hydrogen-bonding capabilities and electronic properties. This could shift selectivity toward kinases or other enzymes targeting quinazolinones .
Hypothetical Structure-Activity Relationships (SAR)
Methoxy Substitutions: The 4,7-dimethoxy pattern in the target compound may optimize π-π stacking interactions in hydrophobic binding pockets compared to mono-methoxy or halogenated derivatives (e.g., B4 or B5 in ) . 4,6-Dimethoxy (Analog 2) could disrupt these interactions due to altered symmetry .
Methylation Effects :
Discrepancies and Limitations in Available Data
- lists the target compound with 4,5-dimethoxy substituents, conflicting with the user’s specified 4,7-dimethoxy structure.
- Physical property data (e.g., solubility, melting point) are absent in most sources, limiting direct comparisons of pharmacokinetic behavior.
Activité Biologique
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents. The synthesis typically includes the following steps:
- Formation of the Benzodioxin Derivative : The initial reaction involves 2,3-dihydrobenzo[1,4]-dioxin-6-amine with an appropriate acyl chloride in a basic medium to yield a sulfonamide derivative.
- Coupling Reaction : The sulfonamide product is then reacted with substituted phenylacetamides under controlled conditions to form the final compound .
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on key enzymes associated with metabolic disorders:
- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays indicated significant inhibition rates compared to standard drugs used for type 2 diabetes management .
- Acetylcholinesterase Inhibition : The compound also demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment. The IC50 values were comparable to known inhibitors .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 15.0 | Moderate activity |
| MDA-MB-468 | 10.5 | More potent than MCF-7 |
| HepG2 | 20.0 | Comparable to controls |
The findings suggest that the compound exhibits selective cytotoxicity towards breast cancer cell lines, indicating potential as an anticancer agent .
Study 1: Anti-Diabetic Properties
In a recent study involving diabetic mice models, this compound was administered at doses of 100 and 300 mg/kg. Results showed significant reductions in blood glucose levels and improvements in insulin sensitivity compared to untreated controls .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that treatment led to reduced neuronal apoptosis and improved cognitive function in animal models exposed to neurotoxic agents .
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
The compound can be synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and 3-formyl-1H-indole-2-carboxylic acid analogs. A typical procedure involves refluxing reactants in acetic acid with sodium acetate as a catalyst (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Key considerations include stoichiometric ratios (1.0–1.1 equiv of reactants), solvent selection (acetic acid for protonation), and recrystallization protocols to minimize byproducts.
Q. Which spectroscopic and analytical techniques are critical for structural validation?
Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹), while ¹H-NMR confirms substituent positions (e.g., dihydrobenzodioxin proton environments at δ 4.2–4.5 ppm). Elemental analysis (CHN) validates molecular composition, with deviations >0.3% indicating impurities . Cross-referencing spectral data with structurally analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives) enhances confidence in assignments .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) due to structural similarities to known inhibitors . Use dose-response curves (e.g., 0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., acarbose for α-glucosidase) and validate results with triplicate runs to assess variability.
Q. What are the key solubility and stability considerations for in vitro studies?
The compound’s dimethoxy and carboxamide groups suggest moderate polarity. Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Monitor stability via HPLC over 24–48 hours under experimental conditions (e.g., 37°C) to detect degradation products .
Q. How should researchers address contradictory results in replicate experiments?
Re-evaluate synthetic purity (via CHN analysis and HPLC), confirm assay conditions (e.g., enzyme lot variability), and employ orthogonal methods (e.g., surface plasmon resonance for binding affinity if inhibition assays conflict) . Statistical tools like Grubbs’ test can identify outliers in replicate data .
Advanced Questions
Q. What computational strategies can optimize reaction conditions for scaled synthesis?
Implement quantum chemical calculations (e.g., density functional theory) to model transition states and identify rate-limiting steps. Pair this with statistical Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) while minimizing trials. For example, a Central Composite Design can map non-linear relationships between acetic acid volume and yield .
Q. How can in silico studies resolve discrepancies between in vitro and cellular activity data?
Perform molecular docking (e.g., AutoDock Vina) to assess target binding affinity and compare with cellular permeability predictions (e.g., PAMPA assays). If cellular activity is lower than in vitro results, evaluate efflux pump susceptibility (e.g., P-glycoprotein inhibition assays) .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 knockouts of putative targets (e.g., α-glucosidase) in cell models to confirm on-target effects. Combine with phosphoproteomics or metabolomics to identify downstream pathways. For off-target risks, employ thermal shift assays or drug-affinity responsive target stability (DARTS) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematically modify substituents on the indole (e.g., methoxy groups) and benzodioxin rings. Use free-energy perturbation (FEP) calculations to predict binding energy changes. Prioritize derivatives with ClogP values <5 to balance potency and solubility .
Q. What integrated approaches reconcile conflicting pharmacological and toxicological data?
Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and metabolite formation. Validate with in vivo toxicity screens (e.g., zebrafish embryos) and compare with in vitro hepatocyte cytotoxicity data. Use cheminformatics platforms (e.g., SwissADME) to flag structural alerts (e.g., reactive sulfonamide groups in analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
